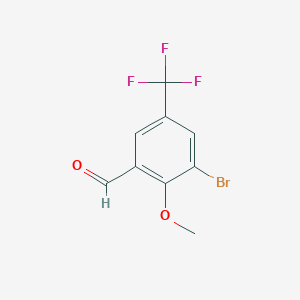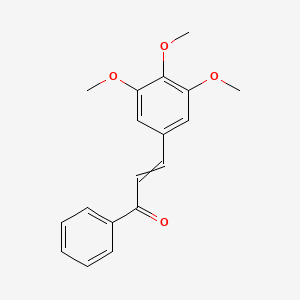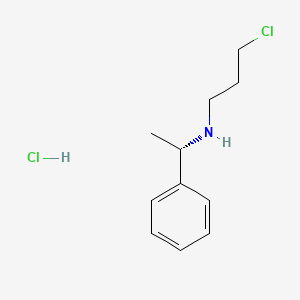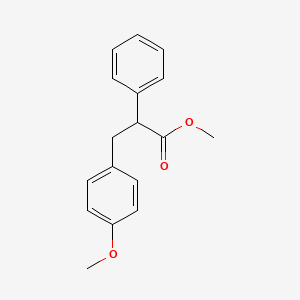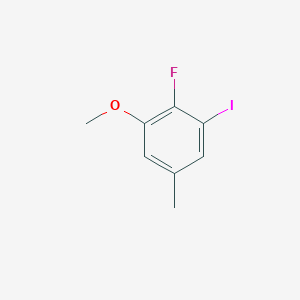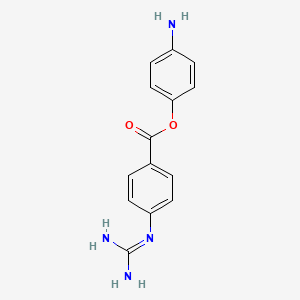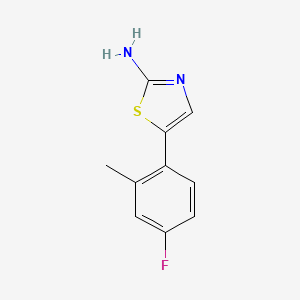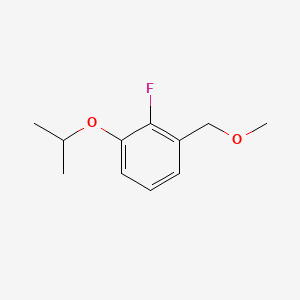![molecular formula C22H31N3O3 B14015151 n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide CAS No. 51865-86-2](/img/structure/B14015151.png)
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide is a complex organic compound with a unique structure that includes cyclohexyl groups, a carbamoyl group, and a formyl(methyl)amino group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Formyl(methyl)amino Group: The formyl(methyl)amino group can be introduced via a formylation reaction using formic acid and formaldehyde in the presence of a catalyst.
Cyclohexylation: The cyclohexyl groups are introduced through a nucleophilic substitution reaction using cyclohexylamine and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide undergoes various types of chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[carboxyl(methyl)amino]benzamide.
Reduction: Formation of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[hydroxymethyl(methyl)amino]benzamide.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
科学研究应用
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide involves its interaction with specific molecular targets. The formyl(methyl)amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- n-Cyclohexyl-n-(cyclohexylcarbamoyl)-2-(diphenylphosphino)benzamide
- Cyclohexyl n-cyclohexylcarbamate
Uniqueness
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide is unique due to the presence of the formyl(methyl)amino group, which provides additional sites for hydrogen bonding and interaction with biological targets. This distinguishes it from similar compounds that may lack this functional group and, therefore, have different biological activities and applications.
属性
CAS 编号 |
51865-86-2 |
|---|---|
分子式 |
C22H31N3O3 |
分子量 |
385.5 g/mol |
IUPAC 名称 |
N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide |
InChI |
InChI=1S/C22H31N3O3/c1-24(16-26)19-14-12-17(13-15-19)21(27)25(20-10-6-3-7-11-20)22(28)23-18-8-4-2-5-9-18/h12-16,18,20H,2-11H2,1H3,(H,23,28) |
InChI 键 |
OGGKWBMRDABYCI-UHFFFAOYSA-N |
规范 SMILES |
CN(C=O)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


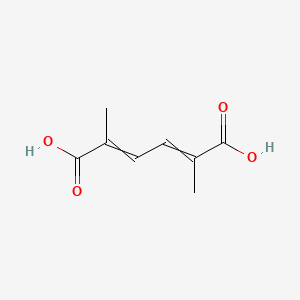
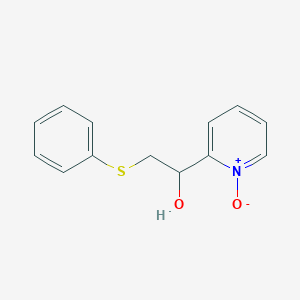
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

